6-Fluoro-4-methylquinoline
Overview
Description
6-Fluoro-4-methylquinoline is a type of quinoline, which is a nitrogen-containing bicyclic compound . It is a solid or semi-solid substance . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of fluorinated quinolines, like this compound, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular formula of this compound is C10H8FN . The InChI code is 1S/C10H8FN/c1-7-4-5-12-10-3-2-8 (11)6-9 (7)10/h2-6H,1H3 .Chemical Reactions Analysis
Fluorinated quinolines, such as this compound, are known to undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical and Chemical Properties Analysis
This compound is a solid or semi-solid substance . It has a molecular weight of 161.18 g/mol . It is stored in a sealed, dry environment at room temperature .Scientific Research Applications
Antitumor Agents
Research on 2-phenylquinolin-4-ones (2-PQs) led to the development of potent antitumor agents, including 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na). These compounds exhibit significant cytotoxic activity against tumor cell lines, with 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one showing selective inhibition against cancer cell lines. These agents operate by affecting the tyrosine autophosphorylation of insulin-like growth factor-1 receptor (IGF-1R) and show promising clinical potential (Chou et al., 2010).
Antibacterial Activity
Fluoroquinolones, including compounds with 6-fluoro-4-methylquinoline structure, are noted for their antibacterial activity, particularly against gram-negative bacilli and cocci. The primary target of these compounds is DNA gyrase, an essential bacterial enzyme. This class of compounds has shown promising results in controlling systemic infections when administered orally (Wolfson & Hooper, 1985).
Immunomodulatory Properties
Studies on fluoroquinolone derivatives, such as 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, have shown significant growth inhibition of cancer cells and notable immunomodulatory properties. These derivatives also activate caspase-9 and -3, leading to apoptosis in cancer cells (Jantová et al., 2018).
Anti-Plasmodial Activity
Certain 6-fluoroquinoline derivatives have been evaluated for their activities against Plasmodium falciparum, demonstrating significant in vitro and in vivo antiplasmodial activity. These compounds could potentially be used in the treatment of malaria (Hochegger et al., 2019).
Tubulin Assembly Inhibition
Studies on 2-aryl-6,7-methylenedioxyquinolin-4-one analogues, which are structurally related to this compound, have shown potent cytotoxicity against various cancer cell lines by functioning as antitubulin agents. These compounds have been considered as potential anticancer drug candidates (Chang et al., 2009).
Fluorescent Derivatization in Chromatography
Phanquinone, a derivative of 4,7-phenanthroline-5,6-dione, is used as a fluorogenic labeling reagent in pre-column derivatization for liquid chromatography separation of amino acids, which can be related to the study of quinoline derivatives (Gatti et al., 2002).
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-4-methylquinoline is Dihydroorotate dehydrogenase (DHODH) . DHODH is a mitochondrial enzyme involved in the de novo synthesis of pyrimidines . By inhibiting this enzyme, this compound can disrupt the synthesis of pyrimidines, which are essential for DNA replication and cell growth .
Mode of Action
This compound interacts with its target, DHODH, by binding to the enzyme and inhibiting its activity . This inhibition prevents the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines . As a result, the production of pyrimidines is reduced, leading to a decrease in DNA synthesis and cell growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo synthesis of pyrimidines . By inhibiting DHODH, this compound disrupts the conversion of dihydroorotate to orotate . This disruption leads to a decrease in the production of pyrimidines, which are necessary for DNA synthesis and cell growth .
Result of Action
The inhibition of DHODH by this compound leads to a decrease in the production of pyrimidines . This reduction can disrupt DNA synthesis and cell growth, potentially leading to cell death . Therefore, this compound may have potential therapeutic applications in conditions characterized by rapid cell growth, such as cancer .
Safety and Hazards
Future Directions
Fluorinated quinolines, such as 6-Fluoro-4-methylquinoline, have found applications in various fields including medicine, agriculture, and as components for liquid crystals . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Biochemical Analysis
Biochemical Properties
The interaction between 6-Fluoro-4-methylquinoline and titanium oxide nanoparticles (TiO2 NPs) has been studied, aiming to understand fluorescence quenching mechanisms and thermodynamic characteristics . The interaction revealed a mix of static and dynamic fluorescence quenching mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves both static and dynamic fluorescence quenching mechanisms when interacting with TiO2 NPs . The dynamic nature was highlighted by a temperature-dependent increase in binding sites .
Temporal Effects in Laboratory Settings
Its interaction with TiO2 NPs suggests potential changes over time, including fluorescence quenching .
Properties
IUPAC Name |
6-fluoro-4-methylquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTFVZDPIQRVRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577436 | |
Record name | 6-Fluoro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31598-65-9 | |
Record name | 6-Fluoro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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